molecular formula C23H30N4O2 B5666286 9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5666286
M. Wt: 394.5 g/mol
InChI Key: PCOASULBRLUYMP-HBFSDRIKSA-N
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Description

This compound belongs to a class of molecules known as diazaspiro[5.5]undecanes, characterized by their unique spirocyclic structures which often demonstrate significant biological activity. The structural motif of diazaspiro[5.5]undecanes has been explored for various pharmacological activities, including antihypertensive and antiviral effects, indicating their importance in medicinal chemistry research.

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives has been achieved through various methods, including intramolecular spirocyclization of 4-substituted pyridines and cascade cyclization reactions. These methodologies enable the efficient construction of the diazaspiro[5.5]undecane framework, allowing for the introduction of diverse functional groups to explore different chemical properties and biological activities (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The structural characteristics of diazaspiro[5.5]undecane derivatives, including the compound , have been elucidated using various analytical techniques such as NMR and X-ray crystallography. These studies reveal the preferred conformation of the cyclohexanone unit in spirocycles and highlight the role of intermolecular interactions in determining the crystal packing and molecular stability of these compounds (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including aminomethylation, to yield compounds with potential biological activity. These reactions enable the functionalization of the spirocyclic framework, offering routes to explore new pharmacological properties and therapeutic applications (Khrustaleva et al., 2018).

properties

IUPAC Name

9-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-12-25-19(13-24-16)14-27-15-23(5-4-21(27)28)6-8-26(9-7-23)22(29)20-11-17-2-3-18(20)10-17/h2-3,12-13,17-18,20H,4-11,14-15H2,1H3/t17-,18+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOASULBRLUYMP-HBFSDRIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C(=O)C4CC5CC4C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C(=O)[C@H]4C[C@H]5C[C@@H]4C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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